2-Oxo-4-phosphonobutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7O6P |
|---|---|
Molecular Weight |
182.07 g/mol |
IUPAC Name |
2-oxo-4-phosphonobutanoic acid |
InChI |
InChI=1S/C4H7O6P/c5-3(4(6)7)1-2-11(8,9)10/h1-2H2,(H,6,7)(H2,8,9,10) |
InChI Key |
JDJXYEAWFIGKSA-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C(=O)C(=O)O |
Canonical SMILES |
C(CP(=O)(O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 2 Oxo 4 Phosphonobutanoate
Biosynthesis of 2-Oxo-4-phosphonobutanoate
The formation of this compound is a key step in biosynthetic pathways that parallel the tricarboxylic acid (TCA) cycle. nih.govchim.ituba.ar The biosynthesis begins with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by phosphoenolpyruvate mutase (PEP mutase). nih.govacs.org
Unlike many phosphonate (B1237965) pathways that proceed through the decarboxylation of phosphonopyruvate, the pathway leading to this compound involves a condensation reaction. acs.orgnih.gov A homocitrate synthase-like enzyme, such as FrbC in the FR-900098 biosynthetic pathway, catalyzes the condensation of phosphonopyruvate with acetyl-CoA to form 2-phosphonomethylmalate. acs.orgnih.gov Subsequent enzymatic steps, analogous to those in the TCA cycle, are predicted to convert 2-phosphonomethylmalate into 2-oxo-4-phosphonobutyrate. acs.orgnih.govaascit.org
In a divergent pathway for the biosynthesis of the antibiotic fosfomycin (B1673569) in Pseudomonas species, a related intermediate, 3-oxo-4-phosphonobutanoate, is formed. This reaction involves the oxidative decarboxylation of 2-phosphonomethylmalate, catalyzed by the diiron-dependent enzyme PsfC. nih.govillinois.eduresearchgate.netcore.ac.ukportlandpress.com
Role as a Metabolic Intermediate
As a structural analog of α-ketoglutarate, this compound is a substrate for further enzymatic transformations, primarily transamination. nih.govacs.orgnih.govaascit.orgcore.ac.ukresearchgate.netresearchgate.net
In the biosynthesis of the antimalarial compound FR-900098, it is proposed that a transaminase converts 2-oxo-4-phosphonobutyrate into 2-amino-4-phosphonobutyrate. nih.govacs.orgnih.govcore.ac.uk While the specific enzyme in the FR-900098 pathway has not been definitively characterized, it is thought to be a ubiquitous cellular transaminase. nih.govcore.ac.uk This transamination step is critical as it introduces the amino group necessary for the subsequent steps in the formation of FR-900098. nih.gov
The resulting product, 2-amino-4-phosphonobutyrate, is itself a known neuroactive compound, highlighting the significance of this biosynthetic branch point. nih.gov
Biosynthetic Pathways and Enzymology of 2 Oxo 4 Phosphonobutanoate
Role in Phosphinothricin (B1261767) (PTT) Biosynthesis
In the biosynthetic pathway of phosphinothricin, a potent herbicide, 2-Oxo-4-phosphonobutanoate is a predicted intermediate. nih.gov It is believed to be an analog of 2-oxoglutarate in this pathway. nih.gov Subsequent steps, including transamination, are thought to convert it into downstream products leading to the final phosphinothricin tripeptide. nih.govaascit.org
Role in FR-900098 Biosynthesis
The biosynthesis of the antimalarial compound FR-900098 prominently features this compound as a key intermediate. nih.govresearchgate.net The pathway follows a series of reactions analogous to the TCA cycle to generate this compound. nih.gov It is then converted to 2-amino-4-phosphonobutyrate, a precursor to FR-900098, a reaction that can be carried out by a ubiquitous cellular transaminase. nih.govcore.ac.uk
Enzymatic Reactions
Several enzymes are involved in the metabolism of this compound. A key reaction is its transamination to form 2-amino-4-phosphonobutyrate. nih.govbiorxiv.org This step is crucial for the continuation of the biosynthetic pathways for compounds like FR-900098. nih.gov While dedicated aminotransferases may exist in some organisms, evidence suggests that promiscuous host-encoded transaminases can also catalyze this conversion. nih.govnih.govbiorxiv.org
Metabolic Fates and Downstream Transformations of 2 Oxo 4 Phosphonobutanoate
Formation of 2-Oxo-4-phosphonobutanoate
The formation of this compound from 2-phosphonomethylmalate is predicted to involve enzymes homologous to those in the citric acid cycle. nih.govmicrobiologyresearch.org Specifically, aconitase and isocitrate dehydrogenase-like enzymes are thought to catalyze the conversion. nih.govmicrobiologyresearch.org
Conversion to Downstream Products
The primary fate of this compound in these biosynthetic pathways is its conversion to 2-amino-4-phosphonobutyrate. nih.govmicrobiologyresearch.org This reaction is believed to be catalyzed by a promiscuous host-encoded transaminase. nih.govnih.gov
Metabolic Engineering for Enhanced Production of Phosphonate (B1237965) Natural Products
The biosynthetic pathways of many phosphonate natural products, which exhibit a wide range of biological activities, proceed through this compound as a key intermediate. This makes it a critical target for metabolic engineering efforts aimed at increasing the yield of these valuable compounds.
Chemoenzymatic and Biocatalytic Synthesis Strategies
The limitations and environmental concerns associated with traditional chemical synthesis have spurred the development of more sustainable chemoenzymatic and biocatalytic methods. This compound is a valuable building block in these innovative synthetic approaches.
Enantioselective Synthesis of Phosphonate Derivatives
Many biologically active phosphonate molecules are chiral, meaning they exist in two non-superimposable mirror-image forms, or enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic or biological effect. Enzymes, being inherently chiral, can be used as highly specific catalysts to produce a single, desired enantiomer of a phosphonate derivative from a precursor like this compound. This process, known as enantioselective synthesis, is a powerful tool for creating pure, potent phosphonate compounds for various applications, including pharmaceuticals and agrochemicals. The use of enzymes in this context offers advantages in terms of specificity, milder reaction conditions, and reduced environmental impact compared to conventional chemical methods.
Utility as a Research Tool in Biochemical Pathway Elucidation
Understanding the intricate network of biochemical reactions within a cell is a fundamental goal of life sciences research. This compound can serve as a valuable tool in these investigations. By using isotopically labeled versions of this compound, researchers can trace its metabolic fate and identify the enzymes and genes involved in its downstream processing. This approach allows for the detailed mapping of phosphonate biosynthetic and degradation pathways. Such studies are crucial for discovering new enzymes with novel catalytic activities and for understanding how organisms metabolize this unique class of organophosphorus compounds.
Exploration of Novel Phosphonate Biosynthesis and Degradation Pathways
The discovery of new phosphonate natural products suggests the existence of novel biosynthetic pathways that may or may not proceed through known intermediates like this compound. Research is ongoing to identify and characterize these new pathways. This exploration involves searching for gene clusters responsible for phosphonate production in various organisms and then functionally characterizing the encoded enzymes. Similarly, understanding how organisms break down phosphonates is crucial for environmental remediation and for comprehending the complete biogeochemical phosphorus cycle. The study of phosphonate degradation pathways often involves identifying the enzymes that can cleave the stable carbon-phosphorus bond, a key step in utilizing phosphonates as a nutrient source.
Computational and Bioinformatics Approaches in Phosphonate Research
The advent of powerful computational tools and the ever-growing databases of genomic and metabolic information have revolutionized phosphonate research. Bioinformatics approaches are used to mine genome sequences for putative phosphonate biosynthetic gene clusters. By identifying conserved sequence motifs and gene arrangements, researchers can predict the potential of an organism to produce phosphonates. Computational modeling can then be used to predict the three-dimensional structures of the enzymes involved and to simulate their interactions with substrates like this compound. This in silico analysis helps to guide experimental work and provides insights into the catalytic mechanisms of these enzymes, accelerating the discovery and characterization of new phosphonate pathways.
Genomic and Metagenomic Gene Cluster Analysis
Genomic and metagenomic analyses have become indispensable tools for identifying and characterizing biosynthetic gene clusters (BGCs) responsible for the production of phosphonates, including the pathways involving this compound. nih.gov These BGCs are specific regions in an organism's genome that contain a collection of genes involved in the synthesis of a particular secondary metabolite. nih.gov
A key enzyme in almost all phosphonate biosynthesis is phosphoenolpyruvate (B93156) mutase (Ppm), which catalyzes the initial conversion of phosphoenolpyruvate to phosphonopyruvate (B1221233). microbiologyresearch.orgresearchgate.net The gene encoding Ppm, often denoted as ppm, serves as a valuable marker for identifying potential phosphonate-producing organisms through genome mining. researchgate.netresearchgate.net By searching for ppm homologues in genomic and metagenomic databases, researchers can pinpoint BGCs likely involved in phosphonate metabolism. plos.org
Analysis of the genes surrounding ppm provides crucial clues about the specific phosphonate compound being produced. researchgate.net For instance, in the biosynthesis of FR-900098, the gene cluster contains genes for enzymes that catalyze a series of reactions analogous to the tricarboxylic acid (TCA) cycle, leading to the formation of this compound. researchgate.netnih.gov Specifically, gene cluster family (GCF) 867, which is associated with FR-900098-like pathways, encodes homologues of aconitase and isocitrate dehydrogenase that act on phosphonate intermediates. microbiologyresearch.orgnih.govresearchgate.net
Metagenomic approaches, which involve the analysis of genetic material recovered directly from environmental samples, have expanded the known diversity of phosphonate BGCs. nih.govplos.org These studies have revealed that a significant portion of microbial genomes, estimated at around 5%, contain the machinery for phosphonate biosynthesis. microbiologyresearch.orgnih.gov Network analysis of these gene clusters has helped to classify them into families (GCFs) based on gene content and organization, revealing both common and unusual gene combinations. microbiologyresearch.orgnih.gov For example, while many BGCs lead to the production of common phosphonates like 2-aminoethylphosphonate (AEP), a notable fraction contains novel gene combinations, suggesting the production of yet-undiscovered phosphonate compounds. microbiologyresearch.orgresearchgate.net
The following table summarizes key gene cluster families (GCFs) and their association with intermediates related to this compound.
| Gene Cluster Family (GCF) | Associated Pathway/Intermediate | Key Enzymatic Steps Homologous To | Notes |
| GCF 867 | FR-900098-like pathway leading to this compound microbiologyresearch.orgnih.govresearchgate.net | Tricarboxylic Acid (TCA) Cycle (Aconitase, Isocitrate Dehydrogenase) microbiologyresearch.orgnih.govresearchgate.net | Often lacks a dedicated aminotransferase for the subsequent conversion to 2-amino-4-phosphonobutanoate. microbiologyresearch.orgnih.govresearchgate.net |
| GCF 352 | Divergent pathway, potentially involving FrbC | Beta-keto acid cleavage microbiologyresearch.org | Characterized by an unusual combination of genes, including dioxygenases and lumazine (B192210) synthase. microbiologyresearch.org |
Mechanistic Predictions and Novel Enzyme Discovery
The analysis of BGCs not only identifies potential pathways but also allows for the prediction of enzymatic functions and the discovery of novel biocatalysts. By comparing the protein sequences of uncharacterized enzymes within a BGC to those of known enzymes, researchers can infer their potential roles in the biosynthetic pathway. researchgate.net
In the context of this compound, this approach has been instrumental. The biosynthesis of the antimalarial compound FR-900098 provides a compelling case study. researchgate.netnih.gov Initial sequence analysis of the FR-900098 BGC suggested a pathway involving steps parallel to the TCA cycle, culminating in the formation of this compound, an analogue of α-ketoglutarate. researchgate.netnih.govnih.gov
Further investigation of this pathway led to the discovery of novel enzymatic activities. For example, the enzyme FrbC was identified as a homocitrate synthase homolog that catalyzes the condensation of acetyl-CoA and phosphonopyruvate, initiating a unique route in phosphonate biosynthesis that diverges from more common pathways. nih.govnih.gov This was a significant finding, as most other known phosphonate pathways at the time involved a decarboxylation step to form phosphonoacetaldehyde. nih.gov
Moreover, the study of the later steps in FR-900098 biosynthesis revealed a bifunctional enzyme, FrbH, which possesses both nucleotidyltransferase and PLP-dependent decarboxylase domains. nih.govcore.ac.uk This enzyme was shown to first attach a CMP moiety to 2-amino-4-phosphonobutyrate (the aminated product of this compound) and then catalyze its decarboxylation. core.ac.uk The discovery of such multifunctional enzymes and novel reaction sequences highlights the power of combining genomic analysis with biochemical characterization.
Genome mining has also pointed to the existence of promiscuous enzymes in these pathways. For instance, many GCF 867 gene clusters lack a specific aminotransferase gene to convert this compound to 2-amino-4-phosphonobutyrate. microbiologyresearch.orgnih.govresearchgate.net It is hypothesized that a ubiquitous or promiscuous transaminase encoded elsewhere in the organism's genome carries out this transformation. microbiologyresearch.orgnih.govresearchgate.netnih.gov Evidence for this comes from experiments where E. coli, a common host for heterologous expression, was found to perform this transamination without the introduction of a specific enzyme from the FR-900098 cluster. nih.gov
The following table outlines key enzymes involved in the biosynthesis and transformation of this compound and their discovered or predicted functions.
| Enzyme | Predicted/Confirmed Function | Role in Relation to this compound | Method of Discovery/Characterization |
| FrbC | Phosphonomethylmalate synthase portlandpress.com | Catalyzes an early step in the pathway leading to this compound. nih.gov | In vitro assays with purified recombinant protein. nih.gov |
| Aconitase Homolog | Isomerization of 2-phosphonomethylmalate to 3-phosphonomethylmalate microbiologyresearch.orgnih.govresearchgate.net | Part of the TCA-like cycle that produces this compound. microbiologyresearch.orgnih.govresearchgate.net | Sequence homology and gene cluster analysis. microbiologyresearch.orgnih.govresearchgate.net |
| Isocitrate Dehydrogenase Homolog | Oxidative decarboxylation of 3-phosphonomethylmalate microbiologyresearch.orgnih.govresearchgate.net | The final step in the TCA-like sequence to generate this compound. microbiologyresearch.orgnih.govresearchgate.net | Sequence homology and gene cluster analysis. microbiologyresearch.orgnih.govresearchgate.net |
| Promiscuous Transaminase | Transamination of this compound to 2-amino-4-phosphonobutyrate microbiologyresearch.orgnih.govnih.govresearchgate.netnih.gov | Converts this compound into the next intermediate in the pathway. nih.govnih.gov | Observation in heterologous expression systems and deduction from gene cluster analysis. microbiologyresearch.orgnih.govnih.govresearchgate.net |
| FrbH | Bifunctional Nucleotidyltransferase/Decarboxylase nih.govcore.ac.uk | Acts on a downstream product of this compound (2-amino-4-phosphonobutyrate). nih.govcore.ac.uk | In vitro assays and analysis of protein domains. nih.gov |
Future research in this area will likely focus on the functional characterization of the vast number of unassigned BGCs identified through metagenomic sequencing. elifesciences.org This will undoubtedly lead to the discovery of more novel enzymes and biosynthetic pathways, further expanding our understanding of the diverse roles of phosphonates in nature.
Analytical Methodologies for 2 Oxo 4 Phosphonobutanoate in Research
Chromatographic and Spectrometric Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for analyzing 2-oxo-4-phosphonobutanoate in biological samples. semanticscholar.orgcore.ac.uk Techniques like solid-phase microextraction (SPME) can be used for sample preparation to reduce matrix effects and improve the quality of the analysis. core.ac.uk High-performance liquid chromatography (HPLC) is also employed, particularly for assaying enzymatic activity involving related compounds. nih.gov
Conclusion
2-Oxo-4-phosphonobutanoate is a pivotal, albeit often transient, intermediate in the microbial biosynthesis of complex phosphonate (B1237965) natural products. Its role as an analog to the central metabolite α-ketoglutarate highlights a fascinating intersection of primary and secondary metabolism. The elucidation of its formation and subsequent transformation, particularly in the FR-900098 pathway, has revealed novel enzymatic strategies for constructing the stable carbon-phosphorus bond. Continued research into the enzymes that synthesize and modify this keto acid will not only deepen our understanding of biochemical diversity but also provide valuable tools for the biotechnological production of potent pharmaceuticals.
Q & A
Basic: What spectroscopic methods are recommended for characterizing 2-Oxo-4-phosphonobutanoate in experimental settings?
Answer:
Structural characterization of this compound requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Identify proton environments (e.g., phosphonate group protons at δ 3.5–4.5 ppm, ketone α-protons at δ 2.5–3.0 ppm).
- ³¹P NMR : Confirm the presence of the phosphonate group (δ 15–25 ppm).
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, P=O stretch at ~1250 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M-H]⁻ ion at m/z 209).
- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry.
Reference structural data from SMILES and InChi identifiers in and ChEBI classification in .
Advanced: How can researchers optimize the synthesis of this compound derivatives to improve yield and purity?
Answer:
Key strategies include:
- Reagent Selection : Use phosphonylation agents (e.g., dialkyl phosphites) under mild conditions to avoid side reactions.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (polar solvents like ethanol).
- Reaction Monitoring : Track intermediates via TLC or in-situ FTIR to optimize reaction time.
Refer to synthetic protocols for analogous compounds in and .
Basic: What are the primary functional groups in this compound, and how do they influence its reactivity?
Answer:
The compound features:
- Ketone (2-Oxo) : Participates in nucleophilic additions (e.g., with hydrazines to form hydrazones).
- Phosphonate (4-Phosphonato) : Enhances acidity of α-protons (pKa ~2–3) and stabilizes intermediates in nucleophilic substitutions.
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) and esterification.
Functional group interactions are inferred from structural data in and ChEBI classification in .
Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound analogs?
Answer:
Address discrepancies through:
- Dose-Response Studies : Establish activity thresholds and eliminate non-specific effects.
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl derivatives in ) to isolate key pharmacophores.
- Reproducibility Checks : Validate assays across independent labs using standardized protocols.
- Meta-Analysis : Aggregate data from multiple studies to identify trends.
Methodology aligns with qualitative research practices for data contradiction analysis in .
Basic: How does the phosphonate group in this compound affect its solubility and stability under physiological conditions?
Answer:
- Solubility : The phosphonate group increases hydrophilicity (logP ~−1.5), enhancing water solubility at neutral pH.
- Stability : Susceptible to enzymatic hydrolysis (e.g., phosphatases) but stabilized by esterification or salt formation.
Data derived from molecular formula (C₁₂H₁₆NO₇P) and SMILES in .
Advanced: What computational approaches are suitable for studying the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Predict binding modes to enzymes (e.g., phosphatases) using AutoDock Vina or Schrödinger Suite.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (GROMACS/AMBER).
- DFT Calculations : Analyze electronic properties (e.g., charge distribution on phosphonate) using Gaussian.
Refer to docking methodologies in and structural data in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
